molecular formula C8H10ClNO B8369859 2-ethyl-3-chloromethylpyridine-N-oxide

2-ethyl-3-chloromethylpyridine-N-oxide

Cat. No. B8369859
M. Wt: 171.62 g/mol
InChI Key: JUDBMSZKWAEWRL-UHFFFAOYSA-N
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Patent
US05726172

Procedure details

The 2-ethyl-3-chloromethylpyridine (2.4 g, 15.4 mmol) was dissolved in CHCl3 (100 mL) and cooled under nitrogen to 0° C. and m-chloroperbenzoic acid (55%, 4.2 g) was added in small portions. The reaction was stirred for 2 hours. The reaction was extracted twice with saturated aqueous sodium bicarbonate (100 mL). The organic phase was dried with MgSO4, filtered and the solvent was removed under reduced pressure. The residue was chromatographed on silica gel packed in 98:2 CH2Cl2 :MeOH and eluted with the same. The appropriate fractions were combined and the solvent removed under reduced pressure the give the desired 2-ethyl-3-chloromethylpyridine-N-oxide.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([CH2:9][Cl:10])=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].ClC1C=CC=C(C(OO)=[O:19])C=1>C(Cl)(Cl)Cl>[CH2:1]([C:3]1[C:8]([CH2:9][Cl:10])=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:19])[CH3:2]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)C1=NC=CC=C1CCl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted twice with saturated aqueous sodium bicarbonate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
MeOH and eluted with the same
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure the

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=[N+](C=CC=C1CCl)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.